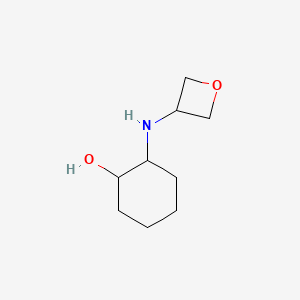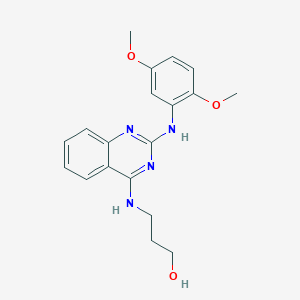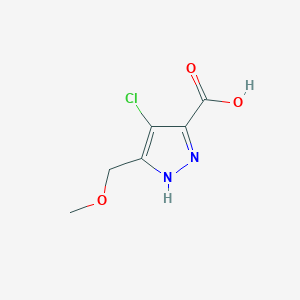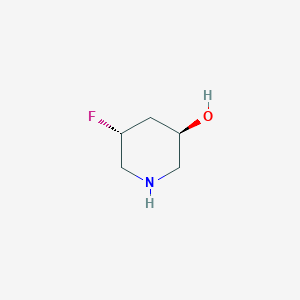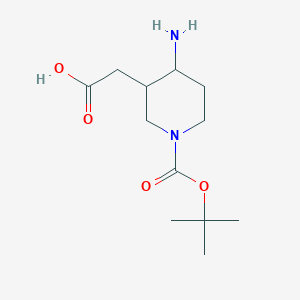
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
科学的研究の応用
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. The piperidine ring enhances the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. The presence of the Boc group also enhances its stability and versatility in synthetic applications.
特性
分子式 |
C12H22N2O4 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-9(13)8(7-14)6-10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
InChIキー |
CYBRPNAPTXEYAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


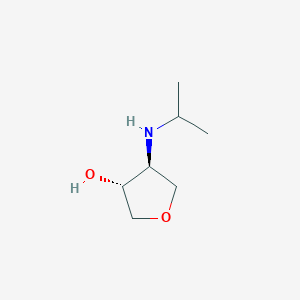
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
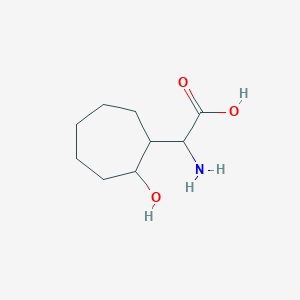
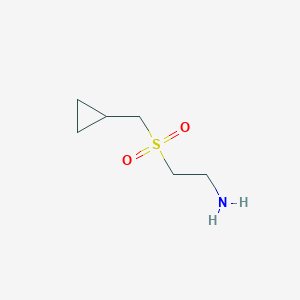
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
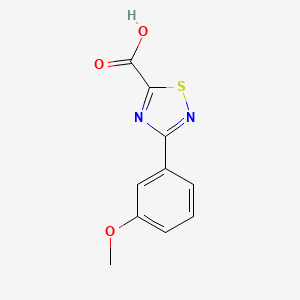
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
